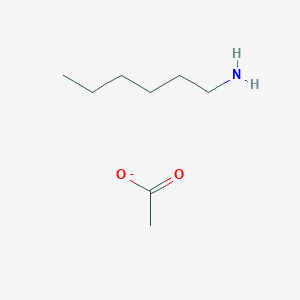
Hexan-1-amine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexan-1-amine acetate, also known as 1-hexanamine acetate, is an organic compound with the molecular formula C8H19NO2. It is a colorless to almost colorless liquid that is soluble in water and various organic solvents. This compound is primarily used in chemical research and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexan-1-amine acetate can be synthesized through several methods. One common approach involves the reaction of hexan-1-amine with acetic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the amine to its acetate form. The reaction can be represented as follows:
C6H15N+CH3COOH→C8H19NO2+H2O
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow reactors to optimize yield and efficiency. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexan-1-amine acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and esters.
Wissenschaftliche Forschungsanwendungen
Hexan-1-amine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of hexan-1-amine acetate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In industrial applications, its reactivity with other chemicals is harnessed to produce desired products through controlled chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Hexan-1-amine acetate can be compared with other similar compounds such as hexylamine and other alkyl amines:
Hexylamine: Hexylamine (C6H15N) is a primary amine with a similar structure but lacks the acetate group. It is used in similar applications but has different reactivity and properties.
Other Alkyl Amines: Compounds like butylamine and octylamine share structural similarities but differ in chain length and functional groups, leading to variations in their chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique properties and reactivity make it a valuable tool for scientists and engineers working on diverse applications.
Eigenschaften
Molekularformel |
C8H18NO2- |
|---|---|
Molekulargewicht |
160.23 g/mol |
IUPAC-Name |
hexan-1-amine;acetate |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-7H2,1H3;1H3,(H,3,4)/p-1 |
InChI-Schlüssel |
HSULLSUSGAHAOJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCN.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


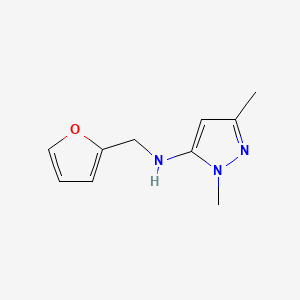
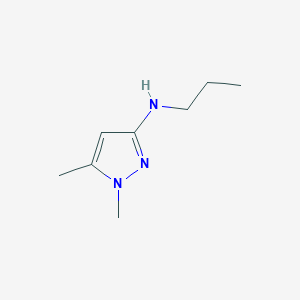
![N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734673.png)
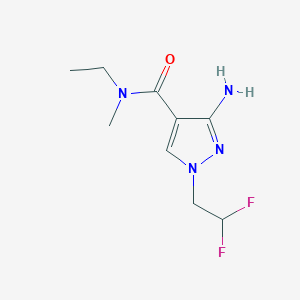
![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)
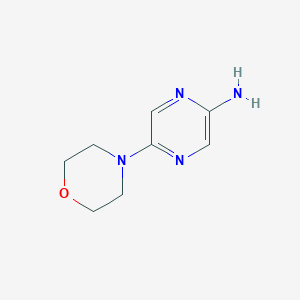
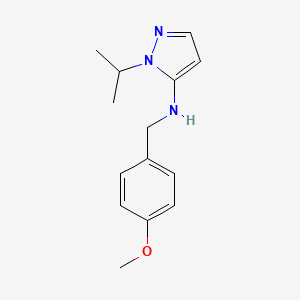
![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734744.png)
![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
